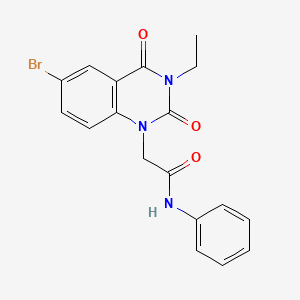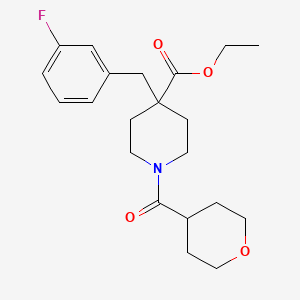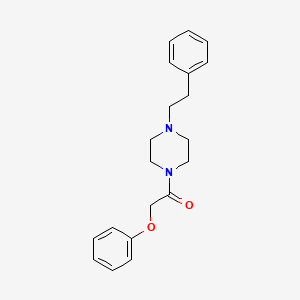![molecular formula C27H15BrN2O3 B4599892 2-(4-bromophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B4599892.png)
2-(4-bromophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate
Descripción general
Descripción
2-(4-bromophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate is a complex organic compound that belongs to the class of acenaphthoquinone derivatives These compounds are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate typically involves multicomponent reactions. One common method includes the condensation of acenaphthoquinone with 1,2-diaminobenzene derivatives and phenacyl bromide in the presence of a base such as pyridine in tetrahydrofuran (THF) at room temperature . This reaction proceeds efficiently, yielding the desired product in good quantities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of water as a solvent and sonication, can be employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate involves its interaction with DNA and proteins. The compound binds to the minor groove of DNA and forms hydrogen bonds with specific nucleotides. This binding can lead to DNA cleavage and inhibition of DNA replication, which is crucial for its anticancer activity . Additionally, it can quench the emission of tryptophan in proteins, indicating its binding to protein active sites .
Comparación Con Compuestos Similares
Similar Compounds
- 9-bromoacenaptho[1,2-b]quinoxaline
- 9-chloro-10-fluroacenaptho[1,2-b]quinoxaline
- 9,10-dichloroacenaptho[1,2-b]quinoxaline
Uniqueness
2-(4-bromophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] acenaphthyleno[1,2-b]quinoxaline-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15BrN2O3/c28-18-10-7-15(8-11-18)23(31)14-33-27(32)17-9-12-21-22(13-17)30-26-20-6-2-4-16-3-1-5-19(24(16)20)25(26)29-21/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQAGBYSOCCGKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)C(=O)OCC(=O)C6=CC=C(C=C6)Br)N=C4C3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4599824.png)
![Methyl 2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]acetate](/img/structure/B4599835.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4599839.png)
![2-{5-[(4-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4599861.png)
![2-[(2-phenylpropyl)amino]butan-1-ol hydrochloride](/img/structure/B4599867.png)

![4-({[(4-Methoxyphenyl)carbonyl]amino}methyl)benzoic acid](/img/structure/B4599881.png)
![METHYL 3-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B4599883.png)
![N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)pentanamide](/img/structure/B4599913.png)
![N-[(Z)-3-(butylamino)-1-(2,3-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B4599914.png)
![5-(3-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4599916.png)
